molecular formula C6H7N5S B125323 6-Methylthioguanine CAS No. 1198-47-6

6-Methylthioguanine

Cat. No. B125323
CAS RN: 1198-47-6
M. Wt: 181.22 g/mol
InChI Key: YEGKYFQLKYGHAR-UHFFFAOYSA-N
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Patent
US03935184

Procedure details

By repeating this procedure but replacing the above 6-mercaptopurine compound with the corresponding 2-amino-6-mercaptopurine compound there is obtained the corresponding 2-amino-6-methylthiopurine compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S[C:2]1N=CN=C2C=1NC=N2.[NH2:11][C:12]1[N:20]=[C:19]2[C:15]([NH:16][CH:17]=[N:18]2)=[C:14]([SH:21])[N:13]=1>>[NH2:11][C:12]1[N:20]=[C:19]2[C:15]([NH:16][CH:17]=[N:18]2)=[C:14]([S:21][CH3:2])[N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C2NC=NC2=NC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C2NC=NC2=N1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.